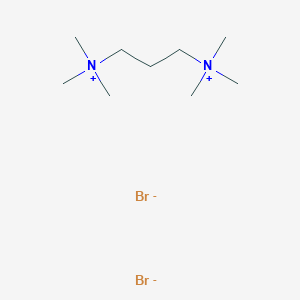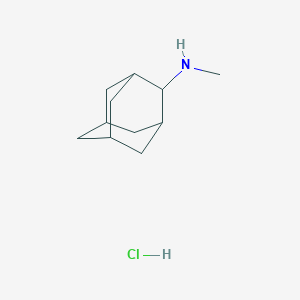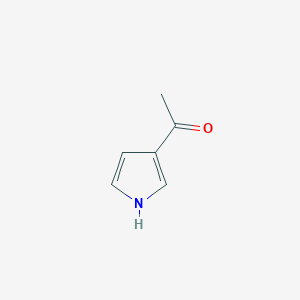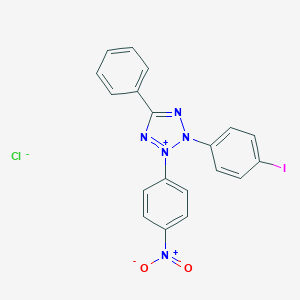![molecular formula C9H17NO B085782 4-Oxa-1-azaspiro[5.5]undécane CAS No. 180-78-9](/img/structure/B85782.png)
4-Oxa-1-azaspiro[5.5]undécane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Oxa-1-azaspiro[5.5]undecane is a spirocyclic compound characterized by a unique structural feature where a nitrogen atom and an oxygen atom are incorporated into a spirocyclic framework. This compound has garnered significant interest in medicinal chemistry due to its potential biological activities and its structural flexibility, which allows for diverse chemical modifications .
Applications De Recherche Scientifique
4-Oxa-1-azaspiro[5.5]undecane has a wide range of scientific research applications, including:
Chemistry: Used as a building block for synthesizing complex molecules.
Biology: Studied for its potential as an inhibitor of various enzymes and proteins.
Industry: Used in the development of new materials and chemical processes.
Mécanisme D'action
Target of Action
It’s known that the compound has shown significant activity against certain cancer cell lines , suggesting that it may interact with targets involved in cell proliferation and survival.
Mode of Action
The exact mode of action of 4-Oxa-1-azaspiro[5The compound is thought to interact with its targets, leading to changes that inhibit the growth of cancer cells . More research is needed to elucidate the precise interactions and changes induced by this compound.
Result of Action
4-Oxa-1-azaspiro[5.5]undecane has demonstrated moderate to potent activity against several cancer cell lines, including A549 human lung cancer cells, MDA-MB-231 breast cancer cells, and HeLa cervical cancer cells . This suggests that the compound’s action results in the inhibition of cancer cell growth.
Analyse Biochimique
Biochemical Properties
It is known that this compound has a molecular weight of 155.24
Cellular Effects
Related compounds have shown moderate to strong activity against A549 human lung cancer cells, MDA-MB-231 breast cancer cells, and Hela cervical cancer cells
Molecular Mechanism
It is known that related compounds can interact with various biomolecules, potentially influencing gene expression and enzyme activity
Temporal Effects in Laboratory Settings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One of the primary synthetic routes for 4-Oxa-1-azaspiro[5.5]undecane involves the Prins cyclization reaction. Another approach involves the olefin metathesis reaction using a Grubbs catalyst, although this method is more complex and expensive .
Industrial Production Methods
Industrial production of 4-Oxa-1-azaspiro[5.5]undecane typically involves optimization of the synthetic routes mentioned above to ensure scalability and cost-effectiveness. The Prins cyclization reaction is favored due to its efficiency and the ability to introduce diverse substituents .
Analyse Des Réactions Chimiques
Types of Reactions
4-Oxa-1-azaspiro[5.5]undecane undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can reduce double bonds or other reducible groups.
Substitution: This reaction can replace hydrogen atoms or other substituents with different functional groups.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield alcohols or ketones, reduction can yield alkanes or alcohols, and substitution can yield various substituted derivatives .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Oxa-9-azaspiro[5.5]undecane: Similar in structure but with different substituents.
4,4-Difluoro-1-oxa-9-azaspiro[5.5]undecane: Contains fluorine atoms, which can enhance biological activity.
9-(4-tert-Butylbenzyl)-1-oxa-9-azaspiro[5.5]undecane: A potent inhibitor of the MmpL3 protein.
Uniqueness
4-Oxa-1-azaspiro[5.5]undecane is unique due to its structural flexibility and the ability to introduce diverse substituents, which allows for the optimization of its biological activity. Its potential as an inhibitor of the MmpL3 protein makes it a promising candidate for antituberculosis drug development .
Propriétés
IUPAC Name |
4-oxa-1-azaspiro[5.5]undecane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO/c1-2-4-9(5-3-1)8-11-7-6-10-9/h10H,1-8H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSFPQGSNHFGHIM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)COCCN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50627584 |
Source


|
| Record name | 4-Oxa-1-azaspiro[5.5]undecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50627584 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
180-78-9 |
Source


|
| Record name | 4-Oxa-1-azaspiro[5.5]undecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50627584 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(3-Amino-3-oxopropyl)dithio]propanamide](/img/structure/B85702.png)












